Paramyon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Paramylon is a unique β-1,3-glucan polysaccharide stored by the unicellular photosynthesizing green alga, Euglena gracilis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Paramylon is typically extracted from Euglena gracilis. The process involves culturing Euglena gracilis cells, collecting them through continuous centrifugation, and washing them with water. The cells are then broken down using ultrasonic waves to release the contents, including paramylon .

Industrial Production Methods

Industrial production of paramylon involves large-scale cultivation of Euglena gracilis under controlled conditions. The cultivation can be photoautotrophic, heterotrophic, or mixotrophic, depending on the desired yield and application . The harvested cells undergo similar extraction processes as described above, but on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Paramylon undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of paramylon can be achieved using specific enzymes that break down the β-1,3-glucan chains into shorter, soluble fragments .

Common Reagents and Conditions

Common reagents used in the hydrolysis of paramylon include specific β-glucanase enzymes. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure efficient enzyme activity .

Major Products

The major products formed from the hydrolysis of paramylon are shorter-chain β-1,3-glucans, which may exhibit different biological activities compared to the intact polysaccharide .

Scientific Research Applications

Paramylon has a wide range of scientific research applications:

Mechanism of Action

Paramylon exerts its effects primarily through its interaction with the immune system. It functions as a pathogen-associated molecular pattern (PAMP) and is recognized by pattern recognition receptors (PRRs) on immune cells. This interaction activates the innate immune response, leading to the production of reactive oxygen species (ROS) and inflammatory cytokines . The primary receptor involved in this process is Dectin-1, a C-type lectin receptor .

Comparison with Similar Compounds

Similar Compounds

Cellulose: Like paramylon, cellulose is a polysaccharide composed of glucose units. cellulose has β-1,4 linkages, whereas paramylon has β-1,3 linkages.

Chitin: Chitin is another polysaccharide with structural similarities to paramylon but is composed of N-acetylglucosamine units.

Laminarin: Laminarin is a β-1,3-glucan found in brown algae, similar to paramylon in its β-1,3 linkages but differs in its branching and molecular structure.

Uniqueness of Paramylon

Paramylon is unique due to its specific β-1,3-glucan structure and its storage in Euglena gracilis.

Properties

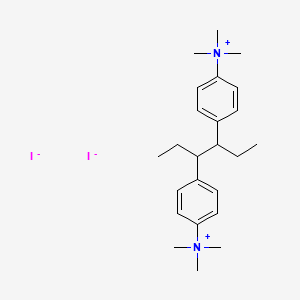

CAS No. |

604-92-2 |

|---|---|

Molecular Formula |

C24H38I2N2 |

Molecular Weight |

608.4 g/mol |

IUPAC Name |

trimethyl-[4-[4-[4-(trimethylazaniumyl)phenyl]hexan-3-yl]phenyl]azanium;diiodide |

InChI |

InChI=1S/C24H38N2.2HI/c1-9-23(19-11-15-21(16-12-19)25(3,4)5)24(10-2)20-13-17-22(18-14-20)26(6,7)8;;/h11-18,23-24H,9-10H2,1-8H3;2*1H/q+2;;/p-2 |

InChI Key |

CLMIEWJBSVHIJU-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C1=CC=C(C=C1)[N+](C)(C)C)C(CC)C2=CC=C(C=C2)[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)